molecular formula C28H29N3O2S B2523056 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE CAS No. 867040-49-1

4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2523056
CAS No.: 867040-49-1
M. Wt: 471.62
InChI Key: IWTJLGCSSGGKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)quinoline is a quinoline derivative featuring a benzylpiperazine substituent at position 4 and a 3,4-dimethylbenzenesulfonyl group at position 3. The quinoline core provides a rigid aromatic scaffold, while the substituents modulate physicochemical and biological properties. The benzylpiperazine moiety is known for enhancing interactions with neurotransmitter receptors (e.g., serotonin or sigma receptors), while the sulfonyl group contributes to metabolic stability and solubility .

This compound is structurally related to derivatives listed in and , such as 4-(4-benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline (ID: C769-1495, MolWeight: 478.01) and 4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-methoxyquinoline (CAS: 867040-50-4, MolWeight: 498.64) .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2S/c1-21-12-13-24(18-22(21)2)34(32,33)27-19-29-26-11-7-6-10-25(26)28(27)31-16-14-30(15-17-31)20-23-8-4-3-5-9-23/h3-13,18-19H,14-17,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTJLGCSSGGKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the benzenesulfonyl group: This step involves sulfonylation, where the quinoline derivative reacts with a sulfonyl chloride in the presence of a base.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution, where the sulfonylated quinoline reacts with benzylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials, such as organic semiconductors.

Biology

    Antimicrobial Agents: Quinoline derivatives have shown activity against a variety of microbial pathogens.

    Anticancer Agents: Some compounds in this class are being investigated for their potential to inhibit cancer cell growth.

Medicine

    Drug Development: The compound could be a lead molecule for the development of new therapeutic agents.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments due to their vibrant colors.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The piperazine moiety might enhance binding affinity to certain proteins, while the sulfonyl group could influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Key structural variations among quinoline derivatives include:

  • 4-Chlorobenzenesulfonyl (C769-1495): Introduces electron-withdrawing effects, which may influence binding affinity to charged targets . 3-Fluorophenylsulfonyl (): Fluorine atoms can alter metabolic stability and dipole interactions .
  • Piperazine/Piperidine Modifications :
    • Benzylpiperazine (target compound): Common in CNS-targeting drugs due to its affinity for neurotransmitter receptors.
    • 4-(2-Fluorophenyl)piperazinyl (): Fluorine substitution fine-tunes receptor selectivity .
    • Benzylpiperidinyl (): Increased rigidity compared to piperazine, affecting conformational flexibility .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents (Position 3/4) MolFormula MolWeight Key Properties
Target Compound 3,4-dimethylbenzenesulfonyl / 4-benzylpiperazinyl C₂₈H₂₈N₃O₂S 478.01* High lipophilicity
4-(4-Chlorobenzenesulfonyl) analog (C769-1495) 4-Cl-benzenesulfonyl / 4-benzylpiperazinyl C₂₆H₂₄ClN₃O₂S 478.01 Electron-deficient sulfonyl
6-Methoxy analog (CM872352) 3,4-dimethylbenzenesulfonyl / 4-benzylpiperazinyl / 6-OCH₃ C₂₉H₃₂N₃O₃S 498.64 Improved solubility
3-(4-Chlorophenylsulfonyl)-4-(2-fluorophenylpiperazinyl) () 4-Cl-benzenesulfonyl / 4-(2-F-phenyl)piperazinyl C₂₅H₂₀ClFN₃O₂S 493.97 Enhanced receptor selectivity

*Calculated based on –13.

Biological Activity

4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE is a synthetic compound with potential biological activity, particularly in the context of medicinal chemistry and drug development. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylbenzenesulfonyl)quinoline
  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 355.414 g/mol

This compound belongs to the class of n-arylpiperazines, characterized by a piperazine ring substituted with various aryl groups. The sulfonyl group attached to the quinoline structure may contribute to its biological activity by influencing solubility and receptor interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of related compounds in the context of Zika virus (ZIKV) infection. For instance, derivatives of benzylpiperazine have shown significant cytopathic effect (CPE) reductions against ZIKV in Vero E6 cells. Specifically, compounds with similar structural features demonstrated antiviral effects by inhibiting viral RNA replication and protein expression at low micromolar concentrations .

The proposed mechanisms through which 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE may exert its biological effects include:

  • Inhibition of Viral Replication : Similar compounds have been found to disrupt the viral life cycle by targeting specific stages of replication.
  • Cell Proliferation Modulation : Some studies suggest that piperazine derivatives can influence cell proliferation pathways, potentially through interactions with growth factor receptors or signaling pathways .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis is crucial for understanding how modifications to the chemical structure affect biological activity. Compounds with variations in the piperazine moiety or sulfonyl group have been evaluated for their potency against viral infections. For example, alterations in substituents on the benzene rings have been correlated with enhanced antiviral efficacy .

Case Study 1: Antiviral Efficacy Against Zika Virus

A study published in early 2020 focused on synthesizing and evaluating novel benzylpiperazine derivatives for their antiviral effects against ZIKV. The findings indicated that certain analogs exhibited significant reductions in CPE at micromolar concentrations, suggesting a promising avenue for further drug development targeting flavivirus infections .

Case Study 2: Cellular Mechanisms

Another research effort investigated the cellular mechanisms by which piperazine derivatives modulate endothelial cell behavior. The results indicated enhanced adhesion and migration of lymphatic endothelial cells influenced by compounds structurally related to 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE, potentially implicating these compounds in therapeutic strategies for vascular-related diseases .

Summary Table of Biological Activities

Activity TypeCompound DerivativeEffectReference
Antiviral4-Amino-2-(4-benzylpiperazinyl)Significant CPE reduction against ZIKV
Cell ProliferationPiperazine derivativesModulation of endothelial cell behavior
Mechanism InvestigationBenzylpiperazine analogsInhibition of viral replication

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.